2-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Description
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name, 2-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide , is derived from its pyrazolo[1,5-a]pyrimidine core. The numbering begins at the nitrogen atom in the pyrazole ring, with substituents assigned positions based on their attachment points:
- 6-Benzyl : A benzyl group (-CH$$2$$C$$6$$H$$_5$$) at position 6.
- 2,5-Dimethyl : Methyl groups (-CH$$_3$$) at positions 2 and 5.
- 3-Phenyl : A phenyl group (-C$$6$$H$$5$$) at position 3.
- 7-Sulfanyl : A sulfur atom (-S-) at position 7, linked to an acetamide group (-NHC(O)CH$$_2$$-).
- N-(2-Methylphenyl) : The acetamide’s nitrogen is substituted with a 2-methylphenyl group (-C$$6$$H$$4$$CH$$_3$$).
The systematic name reflects the compound’s hybrid architecture, combining a bicyclic heteroaromatic system with alkyl, aryl, and thioether functionalities.
| Property | Value |
|---|---|
| Molecular Formula | C$${30}$$H$${28}$$N$$_4$$OS |
| Molecular Weight | 492.6 g/mol |
| PubChem CID | 1835172 |
Molecular Geometry and Crystallographic Analysis
Although single-crystal X-ray data for this specific compound are unavailable, structural analogs provide insights. Pyrazolo[1,5-a]pyrimidine derivatives exhibit near-planar bicyclic systems, with deviations ≤ 0.014 Å from the mean plane. Substituents like the 7-sulfanyl group introduce slight torsional angles; for example, in related structures, 4-tolyl groups form dihedral angles of 14.1° with the core.
The benzyl and phenyl substituents likely adopt orthogonal orientations relative to the pyrazolo[1,5-a]pyrimidine plane to minimize steric hindrance. Hydrogen bonding between the acetamide’s carbonyl oxygen and adjacent NH groups may stabilize the conformation, as observed in similar crystals.
Key Crystallographic Parameters (Analogous Compounds):
| Parameter | Value (Analog) |
|---|---|
| Space Group | P2$$_1$$/n |
| Unit Cell Dimensions | a = 18.920 Å, b = 8.441 Å |
| Dihedral Angle | 14.1° (aryl vs. core) |
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR):
- $$^1$$H NMR : Expected signals include aromatic protons (δ 7.2–8.1 ppm for pyrazolo[1,5-a]pyrimidine and phenyl groups), methyl singlets (δ 2.3–2.6 ppm for C2/C5-CH$$_3$$), and benzyl methylene protons (δ 3.8–4.1 ppm). The acetamide’s NH proton appears near δ 8.5 ppm.
- $$^{13}$$C NMR : Peaks for carbonyl carbons (δ 165–170 ppm), aromatic carbons (δ 120–140 ppm), and methyl groups (δ 18–25 ppm) align with pyrazolo[1,5-a]pyrimidine derivatives.
Infrared (IR) Spectroscopy:
- Strong absorption at ~1670 cm$$^{-1}$$ (C=O stretch of acetamide).
- Bands at ~1550 cm$$^{-1}$$ (C=N/C=C aromatic stretching) and ~690 cm$$^{-1}$$ (C-S vibration).
Mass Spectrometry (MS):
Comparative Analysis with Pyrazolo[1,5-a]Pyrimidine Derivatives
This compound’s structure diverges from simpler pyrazolo[1,5-a]pyrimidines through its 7-sulfanyl-acetamide substituent and multisubstituted core . Key comparisons include:
- Electron-Withdrawing vs. Electron-Donating Groups : Unlike 7-trifluoromethyl derivatives, the sulfanyl group enhances nucleophilic reactivity at C7, enabling thioether bond formation.
- Steric Effects : The 6-benzyl and 3-phenyl groups create steric bulk absent in smaller analogs like 5-methylpyrazolo[1,5-a]pyrimidine, potentially influencing binding interactions in biological systems.
- Hydrogen-Bonding Capacity : The acetamide’s NH and carbonyl groups offer hydrogen-bonding sites absent in non-acylated derivatives, impacting solubility and crystal packing.
Structural Comparison Table:
Properties
Molecular Formula |
C30H28N4OS |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
2-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C30H28N4OS/c1-20-12-10-11-17-26(20)32-27(35)19-36-30-25(18-23-13-6-4-7-14-23)21(2)31-29-28(22(3)33-34(29)30)24-15-8-5-9-16-24/h4-17H,18-19H2,1-3H3,(H,32,35) |
InChI Key |
VXPPJFLMYXOIFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C(=NC3=C(C(=NN32)C)C4=CC=CC=C4)C)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide involves multiple steps, typically starting with the preparation of the pyrazolo[1,5-a]pyrimidine core This can be achieved through cyclization reactions involving appropriate precursorsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research into derivatives of pyrazolo[1,5-a]pyrimidine has indicated significant biological activity as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Compounds similar to 2-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide have demonstrated cytotoxic effects against various cancer cell lines, such as MCF-7 and HCT-116, with IC50 values ranging from 45 to 97 nM. This suggests that the compound may hold promise for further development as an anticancer agent.
Enzyme Inhibition
The compound's structural characteristics make it a candidate for enzyme inhibition studies. Similar compounds have been evaluated for their ability to inhibit enzymes related to cancer progression and inflammation. For instance, studies have shown that certain derivatives can act as inhibitors of 5-lipoxygenase (5-LOX), which plays a role in inflammatory responses .
Antimicrobial Activity
The antimicrobial potential of compounds related to this class has been explored extensively. Research has indicated that various derivatives exhibit significant antibacterial and antifungal properties. For example, studies have demonstrated that certain sulfonamide derivatives exhibit strong antibacterial activity against Gram-positive and Gram-negative bacteria .
Fingerprint Detection
Interestingly, some derivatives of similar compounds have been utilized in forensic science for latent fingerprint detection. Their chemical properties allow them to interact effectively with the oils and residues left by fingerprints on surfaces, making them suitable for developing fingerprint detection methods .
Synthesis and Characterization
The synthesis of 2-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide can be achieved through various chemical pathways. The choice of synthesis method can significantly affect the yield and purity of the final product. Common methods include:
- Condensation Reactions : Utilizing appropriate reagents to facilitate the formation of the pyrazolo[1,5-a]pyrimidine structure.
- Substitution Reactions : Modifying existing compounds to introduce the sulfanyl and acetamide groups.
Future Research Directions
Given its promising biological activities, future research should focus on:
- In-depth Biological Testing : Comprehensive studies on the pharmacokinetics and pharmacodynamics of this compound.
- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the chemical structure affect biological activity.
- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic use.
Mechanism of Action
The mechanism of action of 2-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyrimidine core can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
The compound 2-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. Its complex structure includes a sulfanyl group and multiple aromatic rings, which contribute to its reactivity and biological interactions.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 508.6 g/mol. The structural features include:
| Feature | Description |
|---|---|
| Core Structure | Pyrazolo[1,5-a]pyrimidine |
| Functional Groups | Benzyl, dimethyl, phenyl, sulfanyl |
| IUPAC Name | 2-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide |
| Molecular Weight | 508.6 g/mol |
General Properties
Research on pyrazolo[1,5-a]pyrimidines has indicated various biological activities including:
- Anticancer Activity : Many derivatives exhibit significant cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : Some compounds in this class show efficacy against bacterial and fungal strains.
- Enzyme Inhibition : These compounds can act as inhibitors for various enzymes involved in metabolic pathways.
The specific biological activity of 2-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide has not been extensively documented but is expected to reflect these general properties due to its structural features.
Case Studies and Research Findings
-
Anticancer Studies :
- A study exploring the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives found that modifications to the core structure significantly influenced cytotoxicity against various cancer cell lines. Compounds with similar structural motifs demonstrated IC50 values in the low micromolar range against breast and lung cancer cells .
- Enzyme Inhibition :
- Antimicrobial Activity :
The mechanism by which pyrazolo[1,5-a]pyrimidine derivatives exert their biological effects often involves:
- Binding to Enzyme Active Sites : The presence of the sulfanyl group may facilitate binding to active sites of enzymes or receptors.
- Interference with Cellular Signaling Pathways : By modulating the activity of specific kinases or other proteins involved in signaling pathways, these compounds can alter cellular responses.
Future Directions
Given the promising biological activities associated with pyrazolo[1,5-a]pyrimidine derivatives:
- Further Synthesis and Modification : Future research should focus on synthesizing new derivatives with varied substitutions to enhance potency and selectivity.
- In Vivo Studies : Conducting animal studies will be crucial for assessing the therapeutic potential and safety profile of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
